molecular formula C18H38O2 B1211883 1,2-Octadecanediol CAS No. 20294-76-2

1,2-Octadecanediol

Cat. No. B1211883
CAS RN: 20294-76-2
M. Wt: 286.5 g/mol
InChI Key: XWAMHGPDZOVVND-UHFFFAOYSA-N
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Description

1,2-Octadecanediol is a glycol that is octadecane bearing two hydroxy substituents located at positions 1 and 2 . It has the molecular formula C18H38O2 and a molecular weight of 286.4931 .


Molecular Structure Analysis

The molecular structure of 1,2-Octadecanediol consists of an octadecane chain (18 carbon atoms) with hydroxyl (-OH) groups attached at the 1st and 2nd carbon atoms .


Physical And Chemical Properties Analysis

1,2-Octadecanediol has a molecular weight of 286.4931 . More detailed physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Lipid Chemistry and Biosynthesis

  • Lipid Configuration and Utilization : 1,2-Octadecanediol is involved in the formation of choline phospholipids in rat brains. The D-enantiomer of 2DL-1,2-octadecanediol is preferentially utilized in this process, contributing to the D-configuration of chiral centers in certain phospholipids (Bandi & Schmid, 1976).

Chemical Reactions and Synthesis

  • Reactions with Hydrogen Bromide : 1,2-Octadecanediol reacts with hydrogen bromide to produce various compounds like 1-bromo-2-acetoxy hexadecane. The reaction mechanism and the structure of the products have been studied, highlighting its utility in chemical synthesis (Ahmad, Ansari & Osman, 1980).

Nanotechnology and Materials Science

  • Graphene Modification for Sensor Applications : Surface modification of graphene with 1,2-octadecanediol has been explored for heavy metal sensor applications. This demonstrates its potential in enhancing the functionality of nanomaterials like graphene (Zhang et al., 2010).
  • Magnetic Nanoparticle Synthesis : The concentration of 1,2-hexadecanediol affects the properties of iron oxide nanoparticles, which are crucial in health and technological applications. This compound plays a role in controlling nanoparticle morphology and oxidation state (Escoda-Torroella et al., 2020).

Biological Applications

  • Biosynthesis of Ether Lipids : In rat brains, 1,2-Octadecanediol serves as a precursor for certain glycerophosphatides, playing a significant role in ether lipid biosynthesis. This understanding is crucial for studies related to brain chemistry and function (Chang N-C & Schmid, 1975).

Agriculture and Plant Science

  • Plant Defense Mechanisms : The octadecanoid signaling pathway, which may involve compounds like 1,2-Octadecanediol, is crucial in plant defense against various herbivores and pathogenic fungi. Understanding this pathway can inform agricultural practices and pest management strategies (Li et al., 2002).

Environmental and Biodegradation Studies

  • Biodegradation of Hydrocarbons : 1,2-Octadecanediol, in conjunction with biosurfactants, can enhance the bioavailability and biodegradation of hydrocarbons like octadecane. This has implications for bioremediation strategies in environments contaminated with hydrophobic organic compounds (Zhang & Miller, 1992).

Safety and Hazards

According to the Safety Data Sheet, precautions should be taken to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .

properties

IUPAC Name

octadecane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h18-20H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAMHGPDZOVVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021743
Record name 1,2-Octadecanediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Octadecanediol

CAS RN

20294-76-2
Record name 1,2-Octadecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20294-76-2
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Record name 1,2-Octadecanediol
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Record name 1,2-Octadecanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71534
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Record name 1,2-Octadecanediol
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Record name Octadecane-1,2-diol
Source European Chemicals Agency (ECHA)
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Record name STEARYL GLYCOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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